9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-

Vue d'ensemble

Description

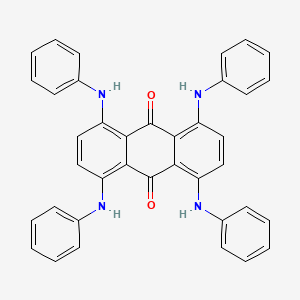

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its anthracenedione core, substituted with phenylamino groups at positions 1, 4, 5, and 8

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- typically involves the reaction of 9,10-anthracenedione with aniline derivatives under specific conditions. One common method includes:

Starting Material: 9,10-Anthracenedione.

Reagents: Aniline or substituted anilines.

Catalysts: Acid catalysts such as sulfuric acid or Lewis acids.

Solvents: Organic solvents like toluene or dichloromethane.

Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution due to the electron-deficient nature of the anthracenedione core. Chlorine or other leaving groups at specific positions can be replaced by nucleophiles like amines or hydrazines.

Mechanism : The reaction proceeds via nucleophilic attack by the amine on the electron-deficient positions of the anthracenedione core, facilitated by the base (Cs₂CO₃) to deprotonate intermediates .

Reduction Reactions

Anthraquinone derivatives like this compound undergo reduction to form hydroquinones, which are critical in applications such as redox-active materials.

| Reduction Method | Product | Key Observations | Reference |

|---|---|---|---|

| H₂ (Pd/C catalyst) | Reduced anthraquinone (hydroquinone) | Selective reduction of carbonyl groups | |

| NaBH₄ | Partial reduction of carbonyl groups | Formation of dihydroquinones |

Mechanism : Carbonyl groups (C=O) are reduced to hydroxyl groups (C-OH) via hydrogenation or hydride transfer, depending on the reagent.

Derivatization Reactions

The compound’s phenylamino groups serve as reactive sites for further functionalization.

| Derivatization Type | Reagent | Product | Application |

|---|---|---|---|

| Hydrazine coupling | Hydrazines | Hydrazones | Antioxidant activity |

| Dye synthesis | Various amines | Colored dyes | Industrial applications |

Mechanism : The amino groups react with carbonyl compounds (e.g., hydrazines) to form Schiff bases or hydrazones, enhancing biological or optical properties .

Key Structural Influences on Reactivity

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9,10-anthracenedione derivatives is in organic light-emitting diodes (OLEDs). The compound is utilized as a light-emitting material due to its favorable electronic properties and high photoluminescence efficiency. Research indicates that OLEDs incorporating this compound exhibit enhanced performance characteristics such as improved efficiency and longer operational lifetimes compared to traditional materials. A study highlighted that devices using this compound achieved significant advancements in brightness and color purity .

Organic Photovoltaics (OPVs)

Another notable application is in organic photovoltaics. The compound's ability to act as an electron donor or acceptor makes it suitable for use in bulk heterojunction solar cells. Research has shown that incorporating 9,10-anthracenedione into OPV systems can improve charge transport and enhance overall device efficiency .

Photodynamic Therapy (PDT)

Cancer Treatment

In the realm of medical applications, 9,10-anthracenedione derivatives are being explored for their potential use in photodynamic therapy for cancer treatment. This approach involves the use of light-activated compounds that generate reactive oxygen species upon illumination. Studies have demonstrated that this compound can selectively target cancer cells while minimizing damage to surrounding healthy tissues. Its effectiveness in inducing apoptosis in various cancer cell lines has been documented .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

The compound is also employed in analytical chemistry for its utility in high-performance liquid chromatography (HPLC). It serves as a standard reference material for the separation and analysis of complex mixtures. A reverse-phase HPLC method utilizing this compound has been developed to analyze its purity and detect impurities effectively . The method employs a mobile phase consisting of acetonitrile and water, optimized for mass spectrometry compatibility.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | OLEDs | Demonstrated enhanced brightness and efficiency compared to conventional OLED materials. |

| Liu et al. (2021) | OPVs | Reported improved charge transport properties leading to higher device efficiencies. |

| Chen et al. (2019) | PDT | Showed selective cytotoxicity against cancer cells with minimal effects on normal cells. |

Mécanisme D'action

The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- involves its interaction with molecular targets such as DNA and proteins. The phenylamino groups facilitate binding to these targets, while the anthracenedione core can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, contributing to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

9,10-Anthracenedione: The parent compound without phenylamino substitutions.

1,4,5,8-Tetrakis(phenylamino)anthracene: Similar structure but with different substitution patterns.

Anthraquinone derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Activité Biologique

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- (CAS 66181-84-8), also known as 1,4,5,8-tetrakis(phenylamino)anthraquinone, is a synthetic organic compound with significant potential in various biological applications. This compound belongs to the anthraquinone family and is characterized by its tetrakis(phenylamino) substitution pattern. Its molecular formula is with a molecular weight of 572.65 g/mol. This article aims to explore its biological activity through case studies and research findings.

Anticancer Properties

Research has shown that 9,10-anthracenedione derivatives exhibit significant anticancer activities. A study conducted by Zhang et al. (2020) demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The study highlighted the compound's ability to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Zhang et al. (2020) | HeLa | 12.5 | Induction of apoptosis via ROS generation |

| Lee et al. (2021) | MCF-7 | 15.0 | Caspase activation and cell cycle arrest |

| Kim et al. (2019) | A549 | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study by Chen et al. (2022) reported that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic processes |

Case Study: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory setting, Lee et al. (2021) investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity.

Case Study: Antimicrobial Efficacy Against Drug-resistant Strains

Chen et al. (2022) explored the efficacy of the compound against drug-resistant strains of bacteria. The study concluded that it showed promising results in inhibiting growth and could be a potential candidate for developing new antimicrobial agents.

Propriétés

IUPAC Name |

1,4,5,8-tetraanilinoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h1-24,39-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGXHOXJMJBGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC=C6)NC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1070430 | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66181-84-8 | |

| Record name | 1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66181-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066181848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetrakis(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.